molecular formula C12H8BrN3O B3276468 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 64289-44-7

4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No. B3276468
CAS RN: 64289-44-7
M. Wt: 290.11 g/mol
InChI Key: DWYMAGLEMMTSEH-UHFFFAOYSA-N
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Description

4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline is a chemical compound that has been recently developed and has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline has shown potential applications in various scientific research fields. It has been found to have anti-inflammatory and anti-tumor properties, and hence, can be used in cancer research. It has also been found to inhibit the activity of certain enzymes, making it useful in enzyme inhibition studies. Additionally, it has been used in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline involves the inhibition of certain enzymes that are involved in various biological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and hence, has anti-inflammatory properties. It has also been found to inhibit the activity of tyrosine kinases, enzymes that are involved in cell signaling and growth, making it useful in cancer research.
Biochemical and Physiological Effects:
4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties, making it useful in cancer research. It has also been found to inhibit the activity of certain enzymes, making it useful in enzyme inhibition studies. Additionally, it has been found to have a low toxicity profile, making it safe for use in lab experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline in lab experiments include its anti-inflammatory and anti-tumor properties, its ability to inhibit the activity of certain enzymes, and its low toxicity profile. The limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research and development of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline. One direction is the development of new drugs and pharmaceuticals based on this compound. Another direction is the study of its anti-inflammatory and anti-tumor properties in more detail to identify potential therapeutic applications. Additionally, further research can be done to understand the mechanism of action of this compound and its effects on various biological processes.

properties

IUPAC Name

4-bromo-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O/c13-9-4-3-7(14)6-8(9)12-16-11-10(17-12)2-1-5-15-11/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYMAGLEMMTSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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